molecular formula C14H9NO7 B12454831 {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid

Cat. No.: B12454831
M. Wt: 303.22 g/mol
InChI Key: RRMUMFWOUFWXPU-UHFFFAOYSA-N
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Description

2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of a nitrophenyl group and a propanedioic acid moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}propanedioic acid typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then acidified to precipitate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it targets the iron acquisition pathways in bacteria, particularly Mycobacterium tuberculosis. The compound inhibits the enzyme salicylate synthase (MbtI), which is crucial for the biosynthesis of siderophores that bacteria use to acquire iron .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is unique due to the presence of both the nitrophenyl and propanedioic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial iron acquisition pathways makes it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C14H9NO7

Molecular Weight

303.22 g/mol

IUPAC Name

2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioic acid

InChI

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-5-6-12(22-10)8-1-3-9(4-2-8)15(20)21/h1-7H,(H,16,17)(H,18,19)

InChI Key

RRMUMFWOUFWXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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